Chlorfenson

Content Navigation

Mite control programs relying on adulticides like Dicofol often fail due to egg survival and decimation of beneficial predators. Chlorfenson (CAS 80-33-1) solves this as a non-systemic ovicidal acaricide with long residual activity. • Targets mite eggs via oxidative phosphorylation inhibition, preventing population rebound. • Preserves predatory mites for sustainable biological control. • Ideal for rotational use to combat resistance. • Long-lasting surface residual for effective preventative applications in orchards. Supply guaranteed with immediate global shipping.

CAS Number

Product Name

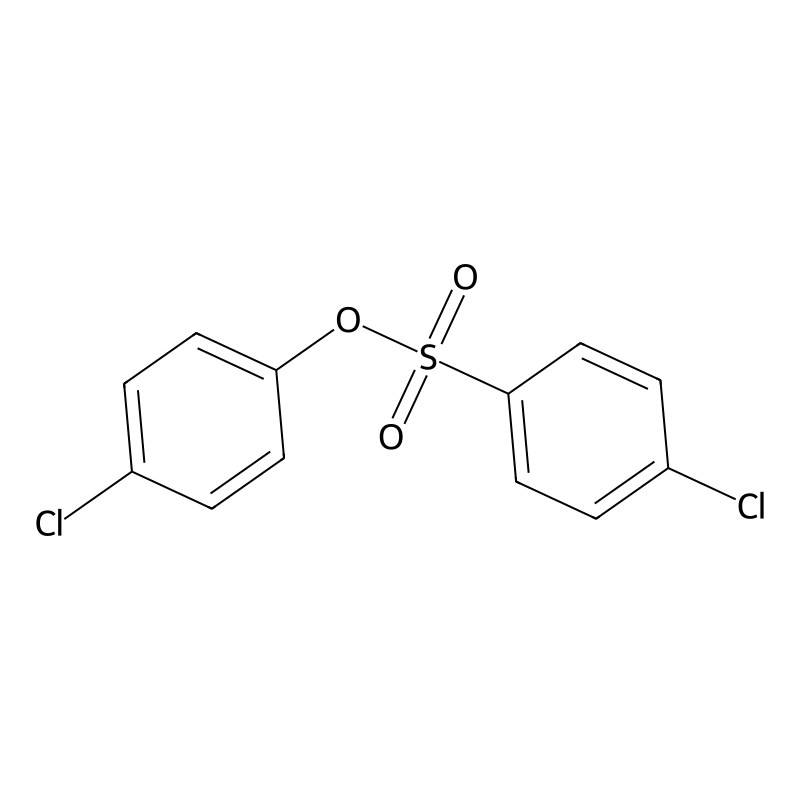

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER

SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE

Synonyms

Canonical SMILES

Purity

Package Size

Chlorfenson (also known as Ovex; CAS 80-33-1) is a non-systemic, organochlorine acaricide belonging to the benzenesulfonate group. Its primary value proposition in agricultural and horticultural settings is its specialized and potent ovicidal (egg-killing) activity, combined with a long residual effect on plant surfaces. [REFS-1, REFS-2] Unlike broad-spectrum miticides that target mobile adult stages, Chlorfenson acts via contact and stomach action specifically on mite eggs, functioning as an inhibitor of oxidative phosphorylation. [1] This targeted mode of action provides a distinct advantage for preventative control strategies and integration into complex pest management programs.

Procurement Fit

Substituting Chlorfenson with a common adulticidal acaricide, such as the organochlorine Dicofol, is a frequent cause of control failure and ecosystem disruption. Such substitutes lack significant ovicidal efficacy, allowing for a rapid rebound of mite populations from surviving eggs. [1] Furthermore, many broad-spectrum adulticides are highly toxic to beneficial predatory mites (e.g., Phytoseiidae), which are critical for sustainable, biological mite control. [2] The use of a non-selective adulticide can disrupt established Integrated Pest Management (IPM) programs, leading to secondary pest outbreaks and increased reliance on chemical applications. Therefore, selecting Chlorfenson is a deliberate choice for targeting a specific life stage—the egg—to achieve long-term population suppression while preserving beneficial fauna.

Substitution Risk

References

- [1] Gotoh, T., et al. (2010). Comparative toxicities of novel and conventional acaricides against different stages of Tetranychus urticae Koch (Acarina: Tetranychidae). Journal of Acarological Society of Japan, 19(2), 85-91.

- [2] Liu, J., & Zhang, Z. (2005). Residual Toxicities of Pesticides to the Predaceous Mite Galendromus helveolus (Acari: Phytoseiidae) on Texas Citrus. Subtropical Agriculture and Environments, 56, 11-16.

Specialized Ovicidal Efficacy vs. Negligible Effect of Adulticide Alternatives

Chlorfenson was developed specifically for its potent ovicidal action, targeting the most resilient stage of the mite life cycle. [1] In contrast, common in-class substitutes like Dicofol, which primarily target adult mites, demonstrate minimal effectiveness against eggs. A comparative study on the two-spotted spider mite (*Tetranychus urticae*) showed that Dicofol produced only 7.78% egg mortality. [2] This highlights the critical gap in control when substituting a true ovicide like Chlorfenson with a general-purpose adulticide, as the surviving egg population ensures rapid infestation rebound.

| Evidence Dimension | Ovicidal Activity (% Egg Mortality) |

| Target Compound Data | Developed and utilized for its notable ovicidal activity, targeting the egg stage of mites. [<a href="https://academic.oup.com/besa/article-abstract/15/2/85/219572" target="_blank">1</a>] |

| Comparator Or Baseline | Dicofol: 7.78% egg mortality. [<a href="https://www.jstage.jst.go.jp/article/acari/19/2/19_2_85/_article" target="_blank">2</a>] |

| Quantified Difference | Qualitatively significant; Chlorfenson is a dedicated ovicide whereas Dicofol is a poor ovicide. |

| Conditions | Target pest: Two-spotted spider mite (*Tetranychus urticae*). Assay: Laboratory spray/dip bioassay on eggs. [<a href="https://www.jstage.jst.go.jp/article/acari/19/2/19_2_85/_article" target="_blank">2</a>] |

For preventative control or breaking the pest life cycle, targeting the egg stage is essential; procuring a general adulticide fails to address the primary source of reinfestation.

Enhanced Selectivity for Integrated Pest Management (IPM) Compatibility

A key procurement factor in modern agriculture is a pesticide's compatibility with biological controls. Chlorfenson's targeted action against immobile mite eggs makes it inherently more selective and less disruptive to beneficial, mobile adult predatory mites (e.g., *Phytoseiidae* family) that are crucial for IPM. [1] In contrast, broad-spectrum adulticides like Dicofol are documented to be moderately to highly toxic to these beneficial predators, with residual killing effects lasting up to two days post-application. [2] Using Chlorfenson helps preserve the natural predator populations that provide continuous, free pest suppression, a stark advantage over non-selective alternatives that can wipe out these allies.

| Evidence Dimension | Toxicity to Adult Predatory Mites |

| Target Compound Data | Targets immobile egg stage, thus avoiding direct contact toxicity with mobile adult predatory mites. |

| Comparator Or Baseline | Dicofol: Moderately toxic, with residual mortality to the predatory mite *Galendromus helveolus* recorded up to 2 days post-spray. [<a href="https://scholarworks.utrgv.edu/stb/vol56/iss1/3/" target="_blank">2</a>] |

| Quantified Difference | Chlorfenson's mode of action is selective for a life stage often not preyed upon by adult predators, whereas Dicofol actively kills adult predators. |

| Conditions | Field and laboratory bioassays on predatory mite survival after exposure to pesticide residues on citrus leaves. [<a href="https://scholarworks.utrgv.edu/stb/vol56/iss1/3/" target="_blank">2</a>] |

Procuring Chlorfenson supports IPM strategies by minimizing harm to beneficial predators, reducing the need for future chemical sprays and lowering overall program costs.

Long Residual Activity for Extended Control and Reduced Application Frequency

Chlorfenson is characterized by its long residual ovicidal activity on plant foliage. [1] This persistence ensures that mite eggs laid after the initial spray are still controlled, providing a longer window of protection from a single application. This contrasts with many adulticides that may have shorter residual periods or are more susceptible to environmental degradation. For instance, the effective residual toxicity of Dicofol against predatory mites was shown to decline significantly after just two days. [2] While this data is on non-target species, it indicates a shorter window of high activity compared to Chlorfenson's noted persistence. The extended efficacy of Chlorfenson reduces the number of required spray applications per season, directly lowering material, fuel, and labor costs for the grower.

| Evidence Dimension | Duration of Efficacy on Plant Surfaces |

| Target Compound Data | Characterized by its long residual ovicidal activity. [<a href="https://www.cabdirect.org/cabdirect/abstract/19612700203" target="_blank">1</a>] |

| Comparator Or Baseline | Dicofol: Residual toxicity to beneficial mites drops sharply after 2 days. [<a href="https://scholarworks.utrgv.edu/stb/vol56/iss1/3/" target="_blank">2</a>] |

| Quantified Difference | Qualitative difference in documented persistence, leading to fewer required applications. |

| Conditions | Field observations and laboratory bioassays of residual pesticide films on leaves. [REFS-1, REFS-2] |

Longer residual activity translates directly to lower operational costs and a simplified spray schedule, a key logistical and financial benefit in procurement decisions.

Preventative Early-Season Control in Perennial Crops (e.g., Apples, Citrus)

For use in orchards as a preventative spray after dormancy but before significant mite populations develop. Its long residual activity and potent ovicidal effect target the overwintering eggs and prevent the first generation of mites from establishing, keeping populations below economic thresholds for an extended period. [1]

Core Component in Integrated Pest Management (IPM) Programs

Ideal for growers aiming to conserve populations of beneficial predatory mites. By specifically targeting the egg stage, Chlorfenson can be applied to reduce pest pressure without eliminating the adult predators that provide ongoing biological control, making it a highly compatible tool for sustainable agriculture. [2]

Resistance Management Rotational Spray

For use in a planned rotation with acaricides that have different modes of action (e.g., adulticides). By targeting a different life stage (eggs) and using a distinct biochemical pathway (oxidative phosphorylation inhibitor), Chlorfenson helps to break the cycle of resistance development common with the overuse of a single class of miticide. [1]

Application Fit Matrix

Physical Description

Color/Form

White, crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/

Storage

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Mechanism of Action

Vapor Pressure

Negligible at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

MOST EFFECTIVE AS AN OVICIDE BUT ALSO TOXIC TO ACTIVE STAGES OF SPIDER MITES; LONG RESIDUAL EFFECT ALONG WITH LOW TOXICITY TO WARM-BLOODED ANIMALS AND INSECT POLLINATORS.

P-CHLOROPHENYL P-CHLOROBENZENESULFONATE IS EFFECTIVE IN CONTROLLING FLAGELLATES OF RED TIDE. THE MIN INHIBITORY CONCN AGAINST SEVERAL FLAGELLATE SPECIES WAS 0.1-30.0 PPM.

... Protected by US Patent 2528310. It is effective against mites of citrus and other fruit, vegetable crops and ornamentals at 17-32 g ai/100 l.

Analytic Laboratory Methods

ANALYSIS FOR MULTIPLE RESIDUES OF ORGANOCHLORINE PESTICIDES IN FOODS AND FEED BY FLORISIL ELUTION CHROMATOGRAPHY PLUS GAS-LIQ CHROMATOGRAPHY IS DESCRIBED.

Retention ration data compiled by the FDA in its Pesticide Anal Manual (PAM) using packed gas chromatography columns were examined for usage when capillary gas chromatography was applied for residue analysis.

Method HERL_001. Modification of Mills, Onley, Gaither Method for the Determination of Multiple Organochlorine Pesticides and Metabolites in Human or Animal Adipose Tissue. GCECD method.

For more Analytic Laboratory Methods (Complete) data for CHLORFENSON (12 total), please visit the HSDB record page.

Interactions

Stability Shelf Life

Insilico molecular modeling, docking and spectroscopic [FT-IR/FT-Raman/UV/NMR] analysis of Chlorfenson using computational calculations

S Ramalingam, S Periandy, S Sugunakala, T Prabhu, M BououdinaPMID: 23832220 DOI: 10.1016/j.saa.2013.06.034

Abstract

In the present work, the recorded FT-IR/FT-Raman spectra of the Chlorfenson (4-Chorophenyl-4-chlorobenzenesulfonate) are analysed. The observed vibrational frequencies are assigned and the computational calculations are carried out by DFT (LSDA, B3LYP and B3PW91) methods with 6-31++G(d,p) and 6-311++G(d,p) basis sets and the corresponding results are investigated with the UV/NMR data. The fluctuation of structure of Chlorobenzenesulfonate due to the substitution of C6H4Cl is investigated. The vibrational sequence pattern of the molecule related to the substitutions is intensely analysed. Moreover, (13)C NMR and (1)H NMR chemical shifts are calculated by using the gage independent atomic orbital (GIAO) technique with HF/B3LYP/B3PW91 methods on same basis set. A study on the electronic properties; absorption wavelengths, excitation energy, dipole moment and frontier molecular orbital energies, are performed by HF and DFT methods. The calculated energy of Kubo gap (HOMO and LUMO) ensures that the charge transfer occurs within the molecule. Besides frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) is executed. NLO properties and Mulliken charges of the Chlorfenson is also calculated and interpreted. Biological properties like the target receptor identification, and Identification of interacting residues, of this compound is identified and analysed by using SWISSMODEL, Castp, Hex and Pdb Sum. By using these properties, the mechanism of action of this compound on ATP Synthase of Tetranychus urticae is found and it is very much useful to develop efficient pesticides having less toxic to the environment.Imaging plasma membrane deformations with pTIRFM

Daniel R Passmore, Tejeshwar C Rao, Andrew R Peleman, Arun AnantharamPMID: 24747638 DOI: 10.3791/51334

Abstract

To gain novel insights into the dynamics of exocytosis, our group focuses on the changes in lipid bilayer shape that must be precisely regulated during the fusion of vesicle and plasma membranes. These rapid and localized changes are achieved by dynamic interactions between lipids and specialized proteins that control membrane curvature. The absence of such interactions would not only have devastating consequences for vesicle fusion, but a host of other cellular functions that involve control of membrane shape. In recent years, the identity of a number of proteins with membrane-shaping properties has been determined. What remains missing is a roadmap of when, where, and how they act as fusion and content release progress. Our understanding of the molecular events that enable membrane remodeling has historically been limited by a lack of analytical methods that are sensitive to membrane curvature or have the temporal resolution to track rapid changes. PTIRFM satisfies both of these criteria. We discuss how pTIRFM is implemented to visualize and interpret rapid, submicron changes in the orientation of chromaffin cell membranes during dense core vesicle (DCV) fusion. The chromaffin cells we use are isolated from bovine adrenal glands. The membrane is stained with a lipophilic carbocyanine dye,1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine, 4-chlorobenzenesulfonate, or diD. DiD intercalates in the membrane plane with a "fixed" orientation and is therefore sensitive to the polarization of the evanescent field. The diD-stained cell membrane is sequentially excited with orthogonal polarizations of a 561 nm laser (p-pol, s-pol). A 488 nm laser is used to visualize vesicle constituents and time the moment of fusion. Exocytosis is triggered by locally perfusing cells with a depolarizing KCl solution. Analysis is performed offline using custom-written software to understand how diD emission intensity changes relate to fusion pore dilation.TOXICOLOGICAL STUDIES OF P-CHLOROPHENYL-P-CHLOROBENZENESULPHONATE (OVEX)

D D MCCOLLISTER, V K ROWE, F OYEN, H C SPENCERPMID: 14249973 DOI: 10.1016/s0015-6264(64)80355-2

Abstract

A study of the effect of ovex on parathion and paraoxon toxicity in rats

W D Black, R B Talbot, A E WadePMID: 1188940 DOI: 10.1016/0041-008x(75)90066-6

Abstract

An approach to an inhibition electronic tongue to detect on-line organophosphorus insecticides using a computer controlled multi-commuted flow system

Gustavo A Alonso, Rocio B Dominguez, Jean-Louis Marty, Roberto MuñozPMID: 22163822 DOI: 10.3390/s110403791

Abstract

An approach to an inhibition bioelectronic tongue is presented. The work is focused on development of an automated flow system to carry out experimental assays, a custom potentiostat to measure the response from an enzymatic biosensor, and an inhibition protocol which allows on-line detections. A Multi-commuted Flow Analysis system (MCFA) was selected and developed to carry out assays with an improved inhibition method to detect the insecticides chlorpyrifos oxon (CPO), chlorfenvinfos (CFV) and azinphos methyl-oxon (AZMO). The system manifold comprised a peristaltic pump, a set of seven electronic valves controlled by a personal computer electronic interface and software based on LabView® to control the sample dilutions into the cell. The inhibition method consists in the injection of the insecticide when the enzyme activity has reached the plateau of the current; with this method the incubation time is avoided. A potentiostat was developed to measure the response from the enzymatic biosensor. Low limits of detection of 10 nM for CPO, CFV, and AZMO were achieved.Explore Compound Types